4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine is a chemical compound characterized by the presence of a fluorinated pyrimidine ring attached to a morpholine moiety
Preparation Methods
The synthesis of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can block molecular chaperone mediation, inducing autophagy and leading to the degradation of specific proteins .
Comparison with Similar Compounds
Similar compounds to 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine include other fluorinated pyrimidine derivatives and morpholine-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. For instance, this compound is unique in its specific combination of a fluorinated pyrimidine and a morpholine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-fluoro-6-methylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-7-8(10)9(12-6-11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTDFNAPBCYTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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